molecular formula C19H17N5O2S B2385418 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1358636-99-3

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B2385418
CAS No.: 1358636-99-3
M. Wt: 379.44
InChI Key: JQZPOBMHKUHSBJ-UHFFFAOYSA-N
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Description

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide is a chemical compound with multifaceted applications in various scientific fields

Biochemical Analysis

Biochemical Properties

The compound, 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide, has been found to interact with DNA, specifically intercalating into the DNA structure . This interaction can influence the function of various enzymes and proteins that interact with DNA.

Cellular Effects

In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . It influences cell function by interacting with DNA, potentially affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its intercalation into DNA . This can lead to changes in gene expression and can affect the activity of enzymes that interact with DNA.

Temporal Effects in Laboratory Settings

It has been found to have potent anti-proliferative effects against various cancer cell lines .

Subcellular Localization

The subcellular localization of this compound is likely to be the nucleus, given its interaction with DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide involves a multi-step reaction pathway. Starting materials such as quinoxaline derivatives and triazole compounds are typically subjected to condensation reactions under controlled temperatures and in the presence of suitable catalysts. Reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and heating to temperatures around 100°C to 150°C.

Industrial Production Methods

Industrial production methods may involve large-scale reactors where the synthesis is optimized for high yield and purity. Parameters such as pressure, temperature, and reaction time are closely monitored. Purification processes typically include recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions it Undergoes

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide undergoes various types of chemical reactions including:

  • Oxidation: : Reacts with oxidizing agents to form oxides.

  • Reduction: : Can be reduced under appropriate conditions, often involving hydrogenation.

  • Substitution: : Exhibits substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: : Sodium borohydride (NaBH4), hydrogen gas (H2) in the presence of a palladium catalyst.

  • Nucleophiles: : Halide ions, amines.

Major Products

Major products formed include derivatives with modified functional groups that can lead to new compounds with potentially enhanced properties or different applications.

Scientific Research Applications

The compound has a broad range of applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Investigated for its potential as a biochemical probe.

  • Medicine: : Explored for its possible therapeutic effects, such as anti-cancer and anti-inflammatory properties.

  • Industry: : Applied in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-chlorophenyl)acetamide

  • 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methoxy)phenyl)acetamide

  • 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(ethylthio)phenyl)acetamide

Highlighting Its Uniqueness

The presence of the 3-(methylthio)phenyl group in 2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide confers unique chemical and biological properties compared to its analogs. This structural variation can influence the compound’s reactivity and interaction with biological targets, making it a valuable subject for further research and application development.

Properties

IUPAC Name

2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(3-methylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-12-21-22-18-19(26)23(15-8-3-4-9-16(15)24(12)18)11-17(25)20-13-6-5-7-14(10-13)27-2/h3-10H,11H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZPOBMHKUHSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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